1,7-Bis(chloromethyl)thianthrene
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Overview
Description
1,7-Bis(chloromethyl)thianthrene is a chemical compound that belongs to the class of thianthrene derivatives. Thianthrene is a six-membered sulfur-containing heterocyclic compound consisting of a dibenzo-fused 1,4-dithiine ring in which two sulfur atoms are embedded diagonally . The compound this compound is characterized by the presence of two chloromethyl groups attached to the thianthrene core at positions 1 and 7.
Preparation Methods
The synthesis of 1,7-Bis(chloromethyl)thianthrene typically involves the chloromethylation of thianthrene. One common method is the Blanc chloromethylation, which involves the reaction of thianthrene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces chloromethyl groups at the desired positions on the thianthrene ring.
Industrial production methods for this compound may involve similar chloromethylation reactions, optimized for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1,7-Bis(chloromethyl)thianthrene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thianthrene core can undergo oxidation to form thianthrenium salts, which are useful intermediates in organic synthesis.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing agents such as peroxides and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,7-Bis(chloromethyl)thianthrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,7-Bis(chloromethyl)thianthrene involves its ability to undergo various chemical transformations. The chloromethyl groups can react with nucleophiles, leading to the formation of new bonds and functional groups. The thianthrene core can also participate in redox reactions, forming thianthrenium salts that can act as intermediates in further chemical reactions .
Comparison with Similar Compounds
1,7-Bis(chloromethyl)thianthrene can be compared to other thianthrene derivatives, such as:
Thianthrene: The parent compound, which lacks the chloromethyl groups and has different reactivity and applications.
Thianthrenium Salts: Oxidized forms of thianthrene that are useful intermediates in organic synthesis.
Polycyclic Thianthrenes: Larger, more complex thianthrene derivatives with extended π-systems and unique electronic properties.
The uniqueness of this compound lies in its dual chloromethyl groups, which provide versatile sites for further functionalization and derivatization.
Properties
CAS No. |
62128-63-6 |
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Molecular Formula |
C14H10Cl2S2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1,7-bis(chloromethyl)thianthrene |
InChI |
InChI=1S/C14H10Cl2S2/c15-7-9-4-5-11-13(6-9)17-12-3-1-2-10(8-16)14(12)18-11/h1-6H,7-8H2 |
InChI Key |
CFZHRSYKALFRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC3=C(S2)C=CC(=C3)CCl)CCl |
Origin of Product |
United States |
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